Faznolutamide

Prostate Cancer Androgen Receptor Antagonism Transcriptional Activation Assay

Faznolutamide is a small molecule non-steroidal antiandrogen (NSAA) of the '-lutamide' class, identified by the INN stem and structurally characterized as 4-(4,4-dimethyl-3-(6-methyl-3-pyridinyl)-5-oxo-2-thioxo-1-imidazolidinyl)-3-fluoro-2-methoxybenzonitrile. It functions as a competitive antagonist of the androgen receptor (AR) and is currently in the experimental phase of development for prostate cancer research.

Molecular Formula C19H17FN4O2S
Molecular Weight 384.4 g/mol
CAS No. 1272719-08-0
Cat. No. B12393014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFaznolutamide
CAS1272719-08-0
Molecular FormulaC19H17FN4O2S
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)N2C(=S)N(C(=O)C2(C)C)C3=C(C(=C(C=C3)C#N)OC)F
InChIInChI=1S/C19H17FN4O2S/c1-11-5-7-13(10-22-11)24-18(27)23(17(25)19(24,2)3)14-8-6-12(9-21)16(26-4)15(14)20/h5-8,10H,1-4H3
InChIKeyYMGGYZJNZHRLEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Faznolutamide (CAS 1272719-08-0): A Non-Steroidal Androgen Receptor Antagonist with a Distinct Mutant Activity Profile


Faznolutamide is a small molecule non-steroidal antiandrogen (NSAA) of the '-lutamide' class, identified by the INN stem and structurally characterized as 4-(4,4-dimethyl-3-(6-methyl-3-pyridinyl)-5-oxo-2-thioxo-1-imidazolidinyl)-3-fluoro-2-methoxybenzonitrile [1]. It functions as a competitive antagonist of the androgen receptor (AR) and is currently in the experimental phase of development for prostate cancer research [1]. The compound has a molecular weight of 384.43 Da and the chemical formula C19H17FN4O2S [2].

Why Faznolutamide Cannot Be Substituted with Generic In-Class Androgen Receptor Antagonists


Non-steroidal androgen receptor antagonists exhibit significant divergence in their quantitative binding affinities for wild-type AR, their functional activity against clinically relevant AR mutations, and their off-target interaction profiles—particularly with central nervous system targets [1]. Simple class-based substitution overlooks critical differences in IC50 values against wild-type AR (e.g., Faznolutamide 302 nM vs. enzalutamide 36 nM vs. darolutamide 26 nM), as well as diametrically opposed effects on resistance-conferring mutants like F877L, where Faznolutamide retains antagonist activity while enzalutamide and apalutamide switch to agonists [1][2]. The quantitative evidence below demonstrates precisely where Faznolutamide diverges from its closest analogs, enabling informed scientific selection.

Faznolutamide Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Wild-Type Androgen Receptor (AR) Antagonist Potency: IC50 Comparison in LNCaP-Derived Cellular Assays

In a human LNCaP cell-based transcriptional activation assay employing an ARE-luciferase reporter system, Faznolutamide exhibited an IC50 of 302 nM for wild-type AR [1]. Under comparable assay conditions using LNCaP cells, enzalutamide demonstrates a markedly lower IC50 of 36 nM [2], while apalutamide reports an IC50 of 16 nM [3]. Darolutamide, tested in a HEK293 cell-based transcriptional activation system, exhibits an IC50 of 26 nM for human wild-type AR . Faznolutamide is therefore approximately 8.4-fold less potent than enzalutamide and approximately 11.6-fold less potent than darolutamide in these respective wild-type AR antagonism assays.

Prostate Cancer Androgen Receptor Antagonism Transcriptional Activation Assay

Retained Antagonist Activity Against AR F877L Resistance Mutation: A Critical Differentiator from Enzalutamide and Apalutamide

Against the clinically relevant AR F877L mutant, which arises in castration-resistant prostate cancer under selective pressure from AR-targeted therapies, Faznolutamide retains antagonist activity with an IC50 of 214 nM in an ARE-luciferase reporter assay in LNCaP cells [1]. In stark contrast, enzalutamide and apalutamide (ARN-509) switch to agonist activity at the F877L mutant, with enzalutamide exhibiting an EC50 of 62 nM as an agonist rather than antagonist [2][3]. Darolutamide (ODM-201) also retains antagonist activity against F877L, with an IC50 of 66 nM [3].

Castration-Resistant Prostate Cancer AR Mutation F877L Acquired Resistance

Reduced GABA Transporter 1 (GAT1) Inhibition: A Putative CNS-Sparing Off-Target Profile

Faznolutamide exhibits minimal inhibition of the mouse GABA transporter 1 (GAT1), with an IC50 of 3,020 nM (3.02 μM) measured via inhibition of [³H]-GABA uptake in HEK cells [1]. In comparison, enzalutamide is known to cross the blood-brain barrier and its active metabolite inhibits GABA-gated chloride channels, which is mechanistically linked to the observed seizure risk in patients (incidence approximately 0.1–0.7%) [2]. Direct quantitative IC50 values for enzalutamide at GAT1 are not available in the public domain; however, the >3 μM IC50 for Faznolutamide indicates a substantially lower likelihood of meaningful GABAergic off-target engagement compared to enzalutamide's known CNS penetration and GABA-modulatory adverse effects [2].

Off-Target Selectivity GABA Transporter 1 CNS Safety Pharmacology

Recommended Research and Industrial Application Scenarios for Faznolutamide Based on Quantitative Differentiation Evidence


Investigating Androgen Receptor F877L Mutant Pharmacology Without Agonist Confounding

Faznolutamide is uniquely suited for in vitro and in vivo studies of the AR F877L resistance mutation, because it retains full antagonist activity (IC50 = 214 nM) at this mutant, whereas enzalutamide and apalutamide become agonists. This allows researchers to dissect resistance mechanisms in models of castration-resistant prostate cancer without the confounding variable of agonist-driven AR signaling that occurs with two of the three most widely used second-generation AR antagonists [1].

CNS-Sparing Androgen Receptor Antagonism in In Vivo Models

Given Faznolutamide's weak inhibition of GABA transporter 1 (GAT1 IC50 = 3,020 nM), it presents a reduced likelihood of GABAergic off-target effects compared to enzalutamide, which is known to cause seizures via CNS GABA modulation. Researchers studying AR antagonism in animal models where CNS side effects could confound behavioral or neurological endpoints may preferentially select Faznolutamide to minimize CNS-related variables [2].

Comparative Profiling of Wild-Type AR Antagonists with Diverse Potency Ranges

Faznolutamide's moderate wild-type AR potency (IC50 = 302 nM) positions it as a useful comparator tool compound for benchmarking more potent AR antagonists like enzalutamide (36 nM), apalutamide (16 nM), and darolutamide (26 nM). This potency gradient can be leveraged in dose-response studies to correlate AR inhibition with downstream phenotypic effects in prostate cancer cell lines [3].

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